Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate
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Overview
Description
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate, a mixture of diastereomers, is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is characterized by the presence of a trifluoromethyl group, a cycloheptane ring, and an ester functional group, making it a valuable tool for investigating various phenomena in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions, starting from a suitable precursor such as a linear or branched hydrocarbon chain.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptane derivatives.
Scientific Research Applications
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-5-methylcycloheptane-1-carboxylate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 4-oxo-5-(chloromethyl)cycloheptane-1-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Ethyl 4-oxo-5-(bromomethyl)cycloheptane-1-carboxylate:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O3/c1-2-17-10(16)7-3-5-8(11(12,13)14)9(15)6-4-7/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKIRGYKIRZEEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(=O)CC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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